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molecular formula C8H5Cl B073019 (Chloroethynyl)benzene CAS No. 1483-82-5

(Chloroethynyl)benzene

Cat. No. B073019
M. Wt: 136.58 g/mol
InChI Key: GDWZLADUGAKASM-UHFFFAOYSA-N
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Patent
US05132475

Procedure details

In a 10 mL round-bottom flask, a mixture of 0.51 g phenylacetylene (5 mmol), 0.7 g potassium carbonate (5 mmol), 165 mg tetra-n-butylammonium fluoride trihydrate, and 3 mL tetrachloromethane was stirred at 24° C. for 10 min. After filtration of the solids, the filtrate was found to contain 0.68 g of 1-chloro-2-phenylacetylene (99% yield).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl:36]C(Cl)(Cl)Cl>>[Cl:36][C:8]#[C:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
0.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
165 mg
Type
reactant
Smiles
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
3 mL
Type
reactant
Smiles
ClC(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
was stirred at 24° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the solids

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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